azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
CAS No.: 1803601-99-1
Cat. No.: VC2604000
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803601-99-1 |
|---|---|
| Molecular Formula | C7H15ClN2O2 |
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | azetidin-3-yl N-propan-2-ylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H |
| Standard InChI Key | HZJMMVMGOPKKMZ-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)OC1CNC1.Cl |
| Canonical SMILES | CC(C)NC(=O)OC1CNC1.Cl |
Introduction
Chemical Identity and Nomenclature
Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is identified in chemical databases under various nomenclatures, reflecting the complexity of organic chemistry naming conventions. The compound appears in literature with multiple identifiers that require careful distinction to ensure accurate identification.
Chemical Names and Identifiers
The compound is known by several systematic and alternative names:
| Nomenclature Type | Name |
|---|---|
| Primary Name | Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride |
| Alternative Name | Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride |
| IUPAC Alternative | Carbamic acid, N-(1-methylethyl)-, 3-azetidinyl ester, hydrochloride (1:1) |
Molecular Properties
Understanding the molecular composition and structure of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is essential for predicting its chemical behavior and potential applications.
Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅ClN₂O₂ | ChemicalBook |
| Molecular Weight | 194.6592 g/mol | ChemicalBook |
| Base Formula (without HCl) | C₇H₁₄N₂O₂ | AChemBlock |
| Base Molecular Weight | 158.2 g/mol | AChemBlock |
Structural Features
The compound features several key structural elements that define its chemical properties:
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A four-membered azetidine ring containing one nitrogen atom
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A carbamate functional group (-O-C(=O)-NH-) linking the azetidine ring to the isopropyl group
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An isopropyl (propan-2-yl) group attached to the nitrogen of the carbamate
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A hydrochloride salt formation, which affects solubility and stability
The molecular structure of the free base (without HCl) can be represented by the SMILES notation: CC(C)NC(=O)OC1CNC1 .
Physical Properties and Characteristics
While the search results provide limited specific information about the physical properties of this compound, certain characteristics can be inferred based on its chemical structure and classification as a carbamate hydrochloride salt.
Appearance and State
As a hydrochloride salt of a carbamate derivative, the compound likely exists as a crystalline solid at room temperature and standard pressure, with coloration ranging from white to off-white based on purity levels.
Solubility Profile
Being a hydrochloride salt, the compound would likely demonstrate enhanced water solubility compared to its free base form. The presence of the ionizable hydrochloride group typically increases hydrophilicity and solubility in polar solvents.
Stability Considerations
Without specific stability data in the search results, general principles suggest that as a carbamate hydrochloride salt, the compound would maintain reasonable stability under standard storage conditions but may be sensitive to:
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Strongly basic conditions (potential carbamate hydrolysis)
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High humidity (potential for hygroscopicity)
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Elevated temperatures (potential for decomposition)
Chemical Reactivity
The chemical reactivity of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is determined by its functional groups and structural features.
Key Reactive Sites
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The carbamate group can undergo hydrolysis under acidic or basic conditions
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The azetidine nitrogen represents a basic site that can participate in various reactions
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The salt form affects the reactivity of the nitrogen in the azetidine ring
Applications and Research Significance
The compound is described as a "versatile small molecule scaffold" , indicating its utility in various research contexts.
Pharmaceutical Research Applications
Carbamate derivatives, particularly those containing azetidine structures, have garnered interest in pharmaceutical research for several reasons:
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The azetidine ring provides conformational rigidity that can enhance binding to biological targets
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Carbamate functionalities often contribute to improved pharmacokinetic properties
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The combination of these structural elements creates opportunities for developing novel bioactive compounds
Chemical Building Block Applications
As a functionalized small molecule, azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride may serve as a valuable intermediate in the synthesis of more complex structures, particularly in:
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Development of peptidomimetics
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Creation of enzyme inhibitors
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Design of specialized pharmaceutical agents requiring the specific spatial arrangement provided by the azetidine ring
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These relatively high prices per unit mass indicate the specialized nature of this compound and suggest its production involves complex synthetic procedures or limited manufacturing scale.
Related Compounds and Structural Analogs
Several structurally related compounds appear in chemical databases:
Free Base Form
The non-salt form of the compound, azetidin-3-yl N-(propan-2-yl)carbamate, has distinct properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1383372-73-3 | AChemBlock |
| Molecular Formula | C₇H₁₄N₂O₂ | AChemBlock |
| Molecular Weight | 158.2 g/mol | AChemBlock |
| Typical Purity | 97% | AChemBlock |
Other Related Derivatives
The chemical literature also contains information on compounds with similar structural features but different substitution patterns:
These related compounds may share some properties and applications with azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride while exhibiting distinct characteristics based on their specific structural differences.
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